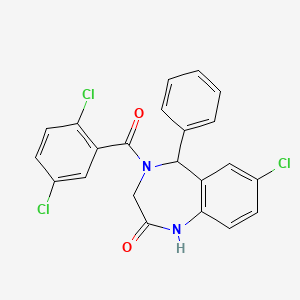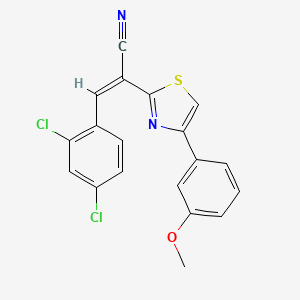
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Transporter-Mediated Excretion
One study examined the metabolites of a similar compound, identifying its metabolites in human urine, plasma, and feces. The research explored the transporter-mediated renal and hepatic excretion of these metabolites, highlighting the significance of understanding the metabolic pathways and excretion mechanisms for novel therapeutic agents. This information is vital for drug development, as it helps predict drug behavior in the human body, including potential interactions with other medications and the compound's overall safety profile (Umehara et al., 2009).
Synthesis and Characterization of Derivatives
Another aspect of research has been the synthesis and characterization of derivatives of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea. This includes the development of novel compounds with potential analgesic efficacy, as seen in the discovery of TRPV1 antagonists. Such studies are crucial for expanding the therapeutic applications of these compounds, potentially leading to new treatments for pain management (Voight et al., 2014).
Antimycobacterial Evaluation
Research into the antimycobacterial properties of related compounds demonstrates the potential for developing new treatments for tuberculosis and other mycobacterial infections. For instance, the synthesis and evaluation of newer derivatives have shown promising in vitro and in vivo activities against Mycobacterium tuberculosis, including strains resistant to multiple drugs. These findings are significant for global health, considering the increasing prevalence of drug-resistant tuberculosis (Senthilkumar et al., 2008).
Pharmacological Selectivity and Efficacy
Further research has focused on improving the pharmacological selectivity and efficacy of these compounds. For example, the identification of FLT3 inhibitors capable of overcoming drug-resistant mutations demonstrates the potential for treating certain types of leukemia more effectively. The development of compounds with high selectivity and potency against targeted cancer cell lines can lead to more effective cancer therapies with fewer side effects (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYNTWREUSSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)
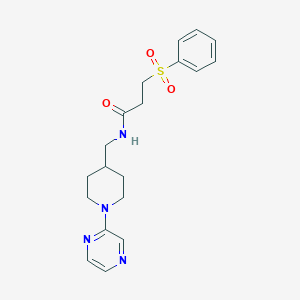
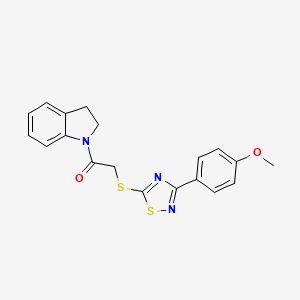
![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)
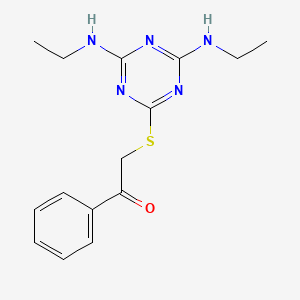
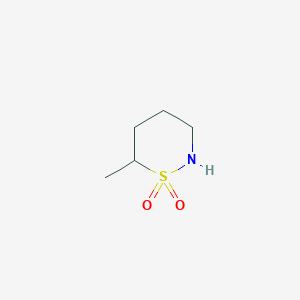
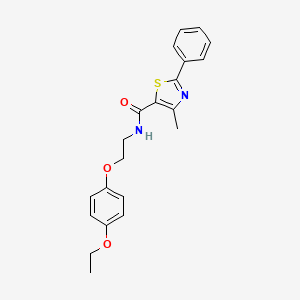
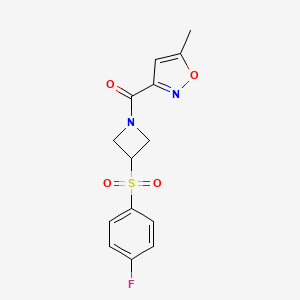
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
